6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thietane]
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Overview
Description
6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thietane] is a heterocyclic compound characterized by a unique spiro structure, where a thieno[3,2-c]pyridine ring is fused with a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thietane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the spiro structure. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thietane] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule .
Scientific Research Applications
6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thietane] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spiro compounds.
Biology: This compound can be used in the development of bioactive molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its biological activity may reveal therapeutic applications, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism by which 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thietane] exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with molecular targets, potentially leading to high specificity and potency .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Another spiro compound with a similar structure but different ring fusion.
Thieno[3,2-c]pyridine derivatives: Compounds with similar core structures but lacking the spiro thietane ring.
Uniqueness
6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thietane] is unique due to its spiro structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H11NS2 |
---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,3'-thietane] |
InChI |
InChI=1S/C9H11NS2/c1-3-10-9(5-11-6-9)7-2-4-12-8(1)7/h2,4,10H,1,3,5-6H2 |
InChI Key |
MPGKXKYGJVTDJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CSC2)C3=C1SC=C3 |
Origin of Product |
United States |
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